![molecular formula C16H21N3O5 B3073451 Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1017782-93-2](/img/structure/B3073451.png)
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O5 . It is a derivative of N-Boc piperazine . The compound is typically in a solid form .
Physical And Chemical Properties Analysis
“Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate” is typically in a solid form . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Organic Intermediate and Molecular Structure Analysis
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate serves as an organic intermediate. It has been synthesized and structurally confirmed through various spectroscopic methods, including FT-IR, NMR, and MS. Single crystal X-ray diffraction provided insights into its crystallographic and conformational properties. Density Functional Theory (DFT) calculations were performed to compare with X-ray diffraction values, further enhancing our understanding of its molecular structure and stability (Yang et al., 2021).
Synthesis of Biologically Active Compounds
The tert-butyl piperazine-1-carboxylate derivatives have been synthesized as important intermediates for biologically active benzimidazole compounds. These compounds are crucial in the development of novel drugs and therapeutic agents (Ya-hu, 2010).
Pharmacologically Useful Core
A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach. This compound demonstrates a pharmacologically useful core, indicating its potential applications in drug development (Gumireddy et al., 2021).
Antibacterial and Anthelmintic Activity
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, and then evaluated for its in vitro antibacterial and anthelmintic activities. This study highlights the potential of such compounds in the development of new treatments against bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).
Anticorrosive Property for Carbon Steel
Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate focused on its synthesis and anticorrosive activity for carbon steel in an acidic environment. The study showed significant corrosion inhibition, indicating its potential use in protecting industrial materials from corrosive damage (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZKRCRVDWREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-formyl-4-nitrophenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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